molecular formula C10H10N4O4 B5967943 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

Cat. No.: B5967943
M. Wt: 250.21 g/mol
InChI Key: MGQBOCUXYPKDSA-UHFFFAOYSA-N
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Description

4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, an amino group, and a methoxyaniline moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including pH, temperature, and solvent, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and amino group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, differentiates it from other similar compounds, providing unique pathways for chemical reactions and interactions with biological targets .

Properties

IUPAC Name

4-amino-N-(3-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-17-7-4-2-3-6(5-7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQBOCUXYPKDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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